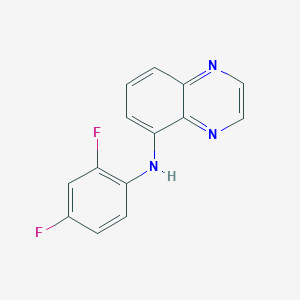

N-(2,4-difluorophenyl)-5-quinoxalinamine

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)quinoxalin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3/c15-9-4-5-11(10(16)8-9)19-13-3-1-2-12-14(13)18-7-6-17-12/h1-8,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPVOVCFKFLPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

(i) Sulfonylphenyl-Triazole Derivatives (e.g., compounds [7–9] from )

- Substituents : Contain a 4-(4-X-phenylsulfonyl)phenyl group (X = H, Cl, Br) and a 1,2,4-triazole-3-thione ring.

- Synthesis: Derived from hydrazinecarbothioamides via alkaline cyclization. Notably, the absence of a carbonyl group (C=O) in the final product confirms triazole formation .

- Key Spectral Data: IR: νC=S at 1247–1255 cm⁻¹; νNH at 3278–3414 cm⁻¹. No νS-H (~2500–2600 cm⁻¹), confirming thione tautomer dominance .

(ii) Nitro-Furan/Thiophene Quinoxaline Amides (e.g., derivatives)

- Substituents: 5-Nitrofuran or 5-nitrothiophene linked to a 3-cyanoquinoxaline-1,4-di-N-oxide core.

- Synthesis: Coupling of 3-aminoquinoxaline-2-carbonitrile with nitro-carboxylic acids in DMF.

- Key Spectral Data: IR: Strong NO₂ stretches (~1520, 1350 cm⁻¹). Enhanced antimicrobial activity due to electron-withdrawing nitro groups .

(iii) Halogen-Substituted Analogues

- Substituents : Chloro (Cl) or bromo (Br) at the para position of the sulfonylphenyl group (, compounds [7–9]).

Comparative Data Table

Electronic and Bioactivity Comparisons

- Electron-Withdrawing Effects: Fluorine (in this compound) provides moderate electron withdrawal, enhancing metabolic stability and lipophilicity. Nitro groups () exhibit stronger electron withdrawal, correlating with higher antimicrobial potency .

- Halogen Impact : Bromine and chlorine in analogues increase molecular weight by ~79.9 and ~34.45 g/mol, respectively, compared to fluorine. This may affect pharmacokinetics .

Q & A

Q. What are the key synthetic routes for N-(2,4-difluorophenyl)-5-quinoxalinamine, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclization of quinoxaline precursors with fluorophenyl-containing amines under controlled conditions. For example, triazoloquinoxaline derivatives (similar in structure) are synthesized via cyclization of amidated intermediates using catalysts like Pd(OAc)₂ and ligands such as Xantphos . Reaction parameters (temperature, solvent polarity, pH) must be optimized to avoid side products like dehalogenated byproducts. Purification via column chromatography or recrystallization is critical for achieving >95% purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : and NMR confirm regioselectivity of fluorine substitution and aromatic proton environments .

- HPLC-MS : Validates molecular weight and monitors purity, especially for detecting trace impurities from incomplete fluorination .

- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing (e.g., as demonstrated for related quinoxaline derivatives in Acta Crystallographica ).

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition : COX-2 inhibition assays (IC₅₀ determination) using fluorometric kits, as seen in triazoloquinoxaline analogs .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Q. How does the difluorophenyl group influence the compound’s stability and solubility?

Fluorine atoms enhance lipophilicity (logP ~2.8–3.5) and metabolic stability by reducing CYP450-mediated oxidation. However, they may decrease aqueous solubility, necessitating formulation with co-solvents (e.g., DMSO/PEG mixtures) for in vivo studies .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production without compromising purity?

- Flow chemistry : Continuous processing minimizes side reactions (e.g., via microreactors for precise temperature control) .

- Catalyst optimization : Screening Pd-based catalysts with electron-deficient ligands to enhance coupling efficiency .

- DoE (Design of Experiments) : Multi-variable analysis to identify critical parameters (e.g., solvent ratio, stoichiometry) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Computational validation : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Isotopic labeling : Use of -labeled intermediates to clarify ambiguous coupling patterns in NMR .

Q. What computational strategies predict target binding modes and selectivity?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or COX-2 (e.g., docking scores < -8 kcal/mol suggest high affinity) .

- MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .

Q. How to establish structure-activity relationships (SAR) for fluorinated analogs?

- Analog synthesis : Introduce substituents (e.g., -CF₃, -OCH₃) at the quinoxaline core and compare bioactivity .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., fluorine atoms) using MOE or Phase .

Q. What strategies mitigate toxicity in preclinical models?

- Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) to improve bioavailability and reduce hepatotoxicity .

- Metabolic profiling : LC-MS/MS to identify reactive metabolites and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.